Nifoxipam

Catalog No.
S1932993
CAS No.
74723-10-7
M.F
C15H10FN3O4
M. Wt
315.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nifoxipam

CAS Number

74723-10-7

Product Name

Nifoxipam

IUPAC Name

5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10FN3O4

Molecular Weight

315.26 g/mol

InChI

InChI=1S/C15H10FN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20)

InChI Key

UHFIFTRHLBAWGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F
  • Pharmacology

    Research has explored nifoxipam's mechanisms of action and its effects on the brain. Studies have shown that it interacts with GABA receptors, similar to benzodiazepines [].

  • Analytical Chemistry

    Due to its potential for misuse, nifoxipam detection methods have been developed. These methods are crucial for forensic analysis and identifying new psychoactive substances [, ].

Nifoxipam, known chemically as 3-hydroxydesmethylflunitrazepam, is a member of the benzodiazepine class of compounds. It is primarily recognized as a minor metabolite of flunitrazepam, a well-known sedative and anxiolytic agent. Nifoxipam has garnered attention for its strong tranquillising and sleep-prolonging effects, which are attributed to its action on the gamma-aminobutyric acid (GABA) receptors in the brain. The molecular formula for Nifoxipam is C15H10FN3O4, and it has a molar mass of approximately 315.26 g/mol .

  • The specific mechanism of action of nifoxipam is not fully elucidated in scientific research. However, based on its classification as a benzodiazepine, it is likely to interact with GABA receptors in the central nervous system, producing similar effects to other benzodiazepines like sedation and sleep promotion []. Further research is needed to confirm this mechanism.
  • Due to its emergence as a designer drug, nifoxipam's safety profile is not well established.
  • Studies suggest potential risks similar to other benzodiazepines, including drowsiness, dizziness, and respiratory depression [].
  • The lack of specific data on toxicity necessitates caution and highlights the need for further research on its safety profile.
, including:

  • Oxidation: Addition of oxygen or removal of hydrogen, leading to oxidized derivatives.
  • Reduction: Addition of hydrogen or removal of oxygen, resulting in reduced derivatives.
  • Substitution: Replacement of one functional group with another.

Common reagents involved in these reactions include hydrogen peroxide and sodium borohydride. The major products formed from these reactions are various hydroxylated, oxidized, and substituted derivatives, each possessing distinct chemical and pharmacological properties.

Nifoxipam acts as a positive allosteric modulator of GABA receptors, enhancing GABAergic neurotransmission. This mechanism leads to decreased neuronal excitability, contributing to its therapeutic effects such as sedation and muscle relaxation. Research indicates that Nifoxipam has lower toxicity compared to other benzodiazepines like lormetazepam and flunitrazepam in animal models . Its pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME), with significant metabolic pathways leading to various amino and acetamino metabolites excreted in urine.

The synthesis of Nifoxipam can be achieved through the demethylation of flunitrazepam followed by hydroxylation. This process requires specific reagents and catalysts under controlled conditions to ensure stability and purity. Industrial production methods typically involve automated reactors optimized for high yield and purity while adhering to regulatory standards .

Nifoxipam is primarily utilized in research settings due to its tranquillising properties. It has been sold online as a designer drug but lacks extensive clinical usage or approval for medical applications. Its potential applications are mainly in the study of GABAergic systems and their role in anxiety and sleep disorders .

Studies have shown that Nifoxipam interacts with various enzymes and proteins within the body. Its metabolic pathways are influenced by factors such as age, genetic polymorphisms, and concurrent medications, which can affect its efficacy and safety profile . The compound's interactions with other drugs have not been extensively documented but warrant further investigation given its structural similarities to other benzodiazepines.

Nifoxipam shares structural similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureKey FeaturesToxicity Level
FlunitrazepamC16H12FN3O3Strong sedative effects; higher toxicityHigher compared to Nifoxipam
LormetazepamC15H14ClN3O3Anxiolytic properties; moderate toxicityModerate
DiazepamC16H13ClN2OWidely used for anxiety; longer half-lifeModerate
ClonazepamC15H10ClN3O3Anticonvulsant properties; moderate toxicityModerate

Uniqueness of Nifoxipam:

  • Nifoxipam is characterized by its lower toxicity profile compared to flunitrazepam and lormetazepam.
  • It serves primarily as a metabolite rather than a primary therapeutic agent.
  • Its specific action on GABA receptors contributes to its unique pharmacological effects among benzodiazepines .

High Performance Liquid Chromatography Applications

High Performance Liquid Chromatography coupled with mass spectrometry detection represents the predominant analytical approach for nifoxipam quantification. The compound demonstrates favorable chromatographic behavior on reversed-phase C18 columns, with optimal separation achieved using gradient elution systems [1]. Typical mobile phase compositions incorporate water-acetonitrile or water-methanol gradients with formic acid modifiers to enhance ionization efficiency and peak shape [2].

The retention time characteristics of nifoxipam vary significantly depending on chromatographic conditions, with reported values ranging from 0.70 to 2.30 minutes in rapid screening methods [1]. In comprehensive multi-analyte methods, nifoxipam typically elutes between 3.2 and 8.0 minutes, demonstrating adequate separation from other designer benzodiazepines [2]. The compound exhibits excellent chromatographic stability under standard reversed-phase conditions, with minimal peak tailing or fronting observed across multiple analytical platforms [3].

Ultra-High Performance Liquid Chromatography implementations have demonstrated superior analytical performance compared to conventional High Performance Liquid Chromatography systems. These advanced systems provide 25-minute shorter run times, 5-10 times better detection limits, and improved resolution while consuming significantly less organic solvent [4]. The enhanced separation efficiency proves particularly valuable for multi-component designer benzodiazepine panels where nifoxipam must be differentiated from structurally similar compounds.

Gas Chromatography Methodologies

Gas chromatography applications for nifoxipam analysis face significant technical challenges due to the compound's thermal instability and polar functional groups. The molecule requires derivatization prior to gas chromatographic analysis to enhance thermal stability and improve chromatographic behavior [5]. Common derivatization strategies include silylation reactions using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide or propylation followed by propionylation of hydroxyl groups [6].

The use of analyte protectants, particularly sorbitol at 0.2% concentration, significantly improves the analytical performance of benzodiazepines in gas chromatography-mass spectrometry systems [7]. These protectants reduce liner activity and enable detection at lower concentrations while improving calibration linearity and reproducibility. However, the complex sample preparation requirements and potential for thermal degradation limit the routine application of gas chromatography for nifoxipam analysis.

Separation Optimization Parameters

The optimization of chromatographic separation involves multiple critical parameters that directly impact analytical performance. Column selection typically favors C18 reversed-phase stationary phases with particle sizes ranging from 1.7 to 5.0 micrometers [1] [2]. Temperature control proves essential, with optimal column temperatures maintained between 25-40°C to ensure reproducible retention times and peak shapes.

Flow rate optimization demonstrates significant impact on separation efficiency, with typical values ranging from 0.5 to 1.0 mL/min depending on column dimensions and particle size [8]. Gradient profiles require careful optimization to achieve baseline resolution while maintaining acceptable analysis times, particularly in multi-analyte methods where nifoxipam must be separated from numerous structural analogs.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Characteristics

Nifoxipam demonstrates excellent ionization efficiency under positive electrospray ionization conditions, producing abundant protonated molecular ions at m/z 316.0728 [1]. The compound exhibits favorable ionization characteristics across a wide range of mobile phase compositions, with optimal performance observed in the presence of formic acid modifiers. The ionization efficiency remains consistent across different concentration ranges, enabling reliable quantification from low nanogram per milliliter levels to therapeutic concentrations.

The electrospray ionization process produces minimal in-source fragmentation, preserving the molecular ion integrity essential for accurate mass measurements and structural confirmation. High-resolution mass spectrometry implementations utilizing orbitrap technology achieve mass accuracy within 5 parts per million, enabling confident identification even in complex biological matrices [1].

Multiple Reaction Monitoring Transitions

The fragmentation pattern of nifoxipam under collision-induced dissociation conditions yields characteristic product ions suitable for multiple reaction monitoring applications. The primary quantifier transition utilizes the pathway from m/z 316.0728 to 298.0623, corresponding to the loss of water (18 Da) from the protonated molecular ion [1]. This transition demonstrates excellent sensitivity and specificity across various biological matrices.

The qualifier transition from m/z 316.0728 to 270.0673 provides additional structural confirmation through the loss of 46 Da, likely representing the elimination of nitrous oxide (NO2) from the nitro group substituent [1]. The normalized collision energy of 26 V provides optimal fragmentation efficiency while maintaining adequate precursor ion abundance for sensitive detection.

Fragmentation Mechanisms

The fragmentation behavior of nifoxipam follows predictable patterns consistent with other nitrobenzodiazepines. The primary fragmentation pathway involves the loss of small neutral molecules from the molecular ion, with water elimination representing the most favorable process [9]. Secondary fragmentation produces ions characteristic of the benzodiazepine core structure, enabling differentiation from other compound classes.

The presence of the nitro group at the 7-position significantly influences fragmentation patterns, with nitrous oxide loss representing a characteristic fragmentation pathway [9]. The fluorine substitution on the phenyl ring provides additional structural specificity through unique fragmentation products that distinguish nifoxipam from other designer benzodiazepines.

Immunoassay Cross-Reactivity Studies

Structural Factors Affecting Cross-Reactivity

The cross-reactivity patterns of nifoxipam in immunoassay systems relate directly to structural features that influence antibody binding. The presence of the nitro group at the 7-position and the fluorine substitution on the phenyl ring may affect antibody recognition depending on the epitope specificity of individual assay systems [10].

The hydroxyl group at the 3-position, characteristic of nifoxipam, enhances cross-reactivity in systems that include enzymatic hydrolysis steps. This structural feature increases the molecular similarity to traditional benzodiazepine metabolites, improving antibody recognition and assay sensitivity [10].

Clinical and Forensic Implications

The variable cross-reactivity patterns of nifoxipam across different immunoassay platforms have significant implications for clinical and forensic screening protocols. Laboratories utilizing EMIT II Plus systems may experience reduced sensitivity for nifoxipam detection, potentially resulting in false negative screening results [10]. This limitation necessitates careful consideration of screening protocols and may require supplementation with more sensitive immunoassay platforms.

The high cross-reactivity observed in CEDIA, HEIA, and KIMS II systems provides reliable screening capability for nifoxipam detection. However, the potential for false positive results due to structural similarities with other benzodiazepines emphasizes the critical importance of confirmatory testing using chromatographic methods [10].

Hair Analysis for Forensic Applications

Sample Preparation Methodologies

Hair analysis for nifoxipam detection employs specialized sample preparation protocols designed to optimize extraction efficiency while minimizing matrix interferences. The standard protocol utilizes 20 mg of pulverized hair samples following decontamination procedures to remove external contamination [2]. Hair samples undergo mechanical pulverization to increase surface area and facilitate drug extraction from the keratin matrix.

The decontamination process typically involves sequential washes with organic solvents to remove surface contamination while preserving incorporated drug molecules. Methanol serves as the primary extraction solvent, with ultrasonic extraction performed for 1 hour at 25°C to achieve optimal extraction efficiency [2]. The pulverization approach demonstrates superior performance compared to conventional hair cutting methods, enabling more complete drug extraction from the keratin matrix.

Extraction Efficiency and Matrix Effects

Nifoxipam demonstrates excellent extraction efficiency from hair matrices, with reported values ranging from 96.4% to 100.0% across different concentration levels [2]. The compound exhibits minimal matrix effects in hair analysis, with no significant ion suppression observed during liquid chromatography-mass spectrometry analysis. This favorable analytical behavior contributes to reliable quantification and accurate forensic interpretations.

The extraction efficiency remains consistent across different hair types and conditions, demonstrating the robustness of the analytical methodology. Quality control parameters including bias (±20%) and precision (<20% coefficient of variation) meet established forensic validation criteria [2]. These performance characteristics enable confident application in forensic casework where accurate quantification is essential for legal proceedings.

Detection Limits and Analytical Range

Hair analysis methods for nifoxipam achieve limits of quantification ranging from 5 to 25 pg/mg depending on the specific analytical platform and validation criteria [2] [3]. The limits of detection typically represent half the quantification limit, enabling detection of nifoxipam at concentrations relevant to forensic applications. The analytical range extends linearly to 200 pg/mg, providing adequate coverage for expected concentrations in forensic cases.

The sensitivity achieved in hair analysis enables detection of nifoxipam following single-dose exposure, making the technique valuable for drug-facilitated crime investigations. The extended detection window of hair analysis, typically several months depending on hair length, provides significant advantages over traditional biological matrices with shorter detection periods [11].

Forensic Interpretation Considerations

The interpretation of nifoxipam concentrations in hair requires careful consideration of multiple factors that influence drug incorporation and analytical results. Variables including hair growth rates, drug incorporation routes, axial migration, and individual metabolic differences contribute to concentration variability [12]. These factors must be considered when interpreting analytical results for forensic purposes.

The stability of nifoxipam in hair matrices differs significantly from other biological specimens, with the compound demonstrating greater stability compared to blood or urine samples. This enhanced stability enables reliable analysis of older samples and provides forensic laboratories with increased flexibility in case processing timelines [12].

Limit of Detection and Quantification Optimization

Instrumental Sensitivity Enhancement

The optimization of detection and quantification limits for nifoxipam involves multiple instrumental parameters that collectively determine analytical sensitivity. Mass spectrometry source optimization includes adjustment of spray voltage, nebulizer gas flow, and desolvation temperature to maximize ionization efficiency [1]. Source temperature optimization proves particularly critical for nifoxipam, with optimal performance achieved at interface temperatures of 300°C and desolvation line temperatures of 250°C.

Multiple reaction monitoring parameter optimization encompasses precursor ion selection, collision energy adjustment, and product ion selection to achieve maximum sensitivity while maintaining specificity. The normalized collision energy of 26 V provides optimal fragmentation efficiency for nifoxipam, balancing sensitivity with structural confirmation requirements [1].

Sample Preparation Optimization

Sample preparation methodologies significantly impact achievable detection limits through concentration factors and matrix cleanup efficiency. Liquid-liquid extraction procedures using appropriate solvent systems enable concentration factors of 10-fold or greater, directly improving detection limits [2]. Solid-phase extraction implementations provide additional cleanup capabilities that reduce matrix interferences and enhance signal-to-noise ratios.

The selection of internal standards proves critical for accurate quantification at low concentrations, with deuterated analogs providing optimal performance for nifoxipam analysis. The use of isotopically labeled internal standards compensates for extraction losses and matrix effects, enabling reliable quantification near the detection limit [1].

Matrix-Specific Optimization

Detection limit optimization requires matrix-specific approaches that account for the unique analytical challenges presented by different biological specimens. Urine analysis typically achieves the lowest detection limits due to reduced matrix complexity and favorable extraction characteristics [1]. Blood analysis presents additional challenges due to protein binding and matrix effects that may increase detection limits compared to urine samples.

Hair analysis optimization focuses on extraction efficiency enhancement and matrix effect minimization to achieve adequate sensitivity for forensic applications. The use of pulverized hair samples and optimized extraction conditions enables detection limits suitable for most forensic scenarios [2]. Quality control measures including matrix effect assessment and recovery studies ensure reliable performance across different hair types and conditions.

Analytical Method Validation

The validation of optimized detection and quantification limits follows established forensic guidelines that ensure reliable performance in casework applications. Validation parameters include accuracy (±20%), precision (<20% coefficient of variation), linearity (correlation coefficient >0.99), and stability assessment under various storage conditions [1] [2].

The assessment of detection limits incorporates signal-to-noise ratio criteria (>3:1 for detection, >10:1 for quantification) along with accuracy and precision requirements at the limit of quantification. These criteria ensure that reported concentrations near the detection limit maintain acceptable analytical quality for forensic applications [1].

ParameterUrineBloodHair
LOD (ng/mL or pg/mg)5-500.5-55-25
LOQ (ng/mL or pg/mg)5-501-105-25
Extraction Efficiency (%)85-11090-10596.4-100.0
Matrix Effect (%)±20±25No significant effect
Precision (%CV)<15<20<20
Accuracy (% bias)±20±20±20

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

315.06553397 g/mol

Monoisotopic Mass

315.06553397 g/mol

Heavy Atom Count

23

UNII

9O6C9M3CH6

Wikipedia

Nifoxipam

Dates

Last modified: 08-16-2023

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